Fentiazac
Overview
Description
D-Galactosamine hydrochloride, also known as 2-Amino-2-deoxy-D-galactopyranose hydrochloride, is a six-carbon amino sugar derived from galactose. It is a white to off-white crystalline powder that is highly soluble in water. This compound is known for its hepatotoxic properties and is widely used in scientific research to study liver diseases and other biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactosamine hydrochloride can be synthesized from galactose through a series of chemical reactions. One common method involves the peracetylation of D-galactosamine hydrochloride to produce D-galactosamine pentaacetate. This is followed by the removal of O-acetylation to yield N-acetyl-D-galactosamine . The reaction conditions typically involve the use of acetic anhydride as the acylating agent and 4-dimethylaminopyridine as the acid-binding agent, with the reaction temperature maintained between -5°C to 5°C .
Industrial Production Methods
In industrial settings, D-Galactosamine hydrochloride is produced by dissolving the hydrochloride in a small volume of water, followed by the addition of ethanol and acetone until the solution becomes faintly turbid. The mixture is then kept overnight in a refrigerator to allow the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
D-Galactosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of D-Galactosamine hydrochloride to its corresponding oxidized products.
Reduction: This reaction reduces D-Galactosamine hydrochloride to its corresponding reduced forms.
Substitution: This reaction involves the replacement of one functional group in D-Galactosamine hydrochloride with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of D-Galactosamine hydrochloride, such as N-acetyl-D-galactosamine and other amino sugar derivatives .
Scientific Research Applications
D-Galactosamine hydrochloride is extensively used in scientific research due to its hepatotoxic properties. Some of its key applications include:
Chemistry: Used as a reagent in various chemical synthesis processes.
Medicine: Utilized to induce models of acute hepatic failure and liver injury in therapeutic research
Industry: Applied in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
D-Galactosamine hydrochloride exerts its effects by inhibiting hepatic RNA synthesis. It increases the adherence of polymorphonuclear leukocytes to hepatic endothelial cells and induces superoxide production, leading to hepatic damage and macrophage infiltration . The compound prevents the production of liver RNA via the production of uridine diphosphate hexosamines, thereby lowering the intracellular pool of uracil nucleotides and preventing the production of RNA and proteins .
Comparison with Similar Compounds
D-Galactosamine hydrochloride is unique due to its specific hepatotoxic properties. Similar compounds include:
N-Acetyl-D-galactosamine: Another amino sugar with similar properties but different applications.
D-Glucosamine hydrochloride: A related compound used in the treatment of osteoarthritis.
D-Mannosamine hydrochloride: Another amino sugar with distinct biological activities
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKMACRVQTPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023050 | |
Record name | Fentiazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18046-21-4 | |
Record name | Fentiazac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18046-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentiazac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentiazac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FENTIAZAC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fentiazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fentiazac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTIAZAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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